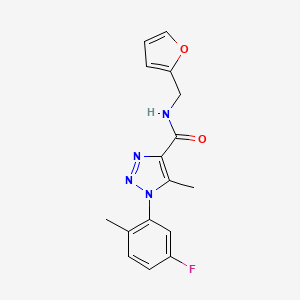

1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-10-5-6-12(17)8-14(10)21-11(2)15(19-20-21)16(22)18-9-13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITRSBCPUTZPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential in anticancer, antimicrobial, and antiparasitic applications.

Structure and Properties

The structure of the compound is characterized by the presence of a triazole ring , a fluorinated phenyl group , and a furan moiety . These structural features are known to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the triazole scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation. For example, certain triazole derivatives have been found to synergize with existing chemotherapeutics like sorafenib in non-small cell lung cancer (NSCLC) models by inhibiting NANOG expression and enhancing apoptosis .

- Case Study : In a study evaluating various triazole derivatives against A549 lung cancer cells, compounds similar to our target exhibited IC50 values ranging from 1.02 to 74.28 µM. Notably, a derivative with a fluoro atom on the phenyl ring showed enhanced activity compared to others .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

- Research Findings : A review highlighted that triazole-containing compounds could effectively combat bacterial infections and fungal pathogens . The presence of the fluorine atom in the phenyl group has been shown to enhance this activity.

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the antiparasitic activity of triazole derivatives.

- Trypanocidal Potential : A recent study focused on triazole analogs demonstrated significant activity against Trypanosoma cruzi with IC50 values as low as 0.21 µM for certain derivatives. This suggests that modifications to the triazole structure can yield potent antiparasitic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds structurally related to "1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide":

Triazole Derivatives and Their Applications

- Anticancer Activity : Some triazole derivatives have demonstrated anticancer activity against melanoma, colon, and breast cancer . The presence of a methoxy group in the 1,3,4-oxadiazole fragment can increase anticancer activity in leukemia cells .

- Thiazole-Bearing Molecules : Thiazoles are a class of molecules with potential as treatment drugs and in clinical trials .

- Other potential activities : Derivatives of triazoles have attracted interest because of their chemotherapeutic value .

Specific Compounds and their Characteristics

- N-(3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-{3-[(4-methylpiperazine-1-yl)methyl]phenyl}pyridin-2-yl)-2-furamide : This compound has a molecular weight of 511.5 g/mol and the molecular formula C29H26FN5O3 .

- This compound : This compound has CAS number 1326856-85-2 .

- Fentanyl-related substances : Several fentanyl-related substances, including furanylfentanyl derivatives, are listed with their CAS numbers .

Comparison with Similar Compounds

Structural Analogues in the Triazole-Carboxamide Family

A. Substituent Variations on the Triazole Core

- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): These compounds share the 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold but differ in the phenyl substitution (4-methylphenyl vs. 5-fluoro-2-methylphenyl) and the absence of the furan-2-ylmethyl group.

- N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (): This compound features a 1,2,4-triazole core instead of 1,2,3-triazole. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the 4-fluorophenyl substituent may improve bioavailability.

B. Heteroaromatic Modifications

- N-(Furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl methanimines (): These derivatives incorporate a furan ring but replace the triazole core with an oxadiazole. Oxadiazoles are known for their metabolic stability but may exhibit reduced π-π stacking interactions compared to triazoles. The furan-2-ylmethyl group in the target compound could enhance solubility relative to bulkier substituents .

- N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide ():

Tetrazole-based carboxamides exhibit strong hydrogen-bonding capacity due to the acidic NH of the tetrazole ring. The trifluoromethyl group in this analogue increases hydrophobicity, contrasting with the fluoro-methylphenyl group in the target compound, which balances lipophilicity and polarity .

Pharmacological and Physicochemical Comparisons

A. Bioactivity Trends

- Antimicrobial Activity : Compounds with fluorinated phenyl groups (e.g., 5-fluoro-2-methylphenyl) often show enhanced antibacterial activity due to improved membrane penetration and target affinity .

- Herbicidal and Insecticidal Activity : Analogues with heteroaromatic substituents (e.g., furan-2-ylmethyl) demonstrate moderate herbicidal activity at 100 mg/L, as seen in similar triazole derivatives (). The target compound’s furan moiety may confer similar bioactivity .

B. Physicochemical Properties

The target compound’s higher LogP compared to the 4-methylphenyl analogue suggests increased lipophilicity, which may improve blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.